molecular formula C7H10N4O2 B11926149 8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione

8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B11926149
M. Wt: 182.18 g/mol
InChI Key: FFKGXWZTESWUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione is a purine-derived heterocyclic compound characterized by a tetrahydro ring system and an ethyl substituent at the 8-position. This structure differentiates it from classical methylxanthines like theophylline (1,3-dimethyl derivative) and pentoxifylline (3,7-dimethyl-1-(5-oxohexyl) derivative), which lack the 8-ethyl group and full tetrahydro saturation . The compound’s saturated ring system may enhance metabolic stability compared to dihydro analogs, while the ethyl group at position 8 introduces steric and electronic modifications that influence solubility and receptor interactions .

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

8-ethyl-3,4,5,7-tetrahydropurine-2,6-dione

InChI

InChI=1S/C7H10N4O2/c1-2-3-8-4-5(9-3)10-7(13)11-6(4)12/h4-5H,2H2,1H3,(H,8,9)(H2,10,11,12,13)

InChI Key

FFKGXWZTESWUDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2C(N1)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Bromination Followed by Nucleophilic Substitution

A widely applied strategy for introducing substituents at the 8-position of purine diones involves bromination followed by nucleophilic displacement. In the synthesis of linagliptin intermediates, 8-bromo-7-(2-butynyl)-3-methyl-1H-purine-2,6-dione serves as a key precursor for subsequent substitutions . Adapting this approach for ethyl substitution would involve:

  • Bromination of the Purine Core :
    Starting with 3-methyl-1H-purine-2,6(3H,7H)-dione, bromination is achieved using bromine (Br₂) in acetic acid with sodium acetate as a base . For example, heating the mixture at 65°C for 2 hours yields 8-bromo-3-methyl-1H-purine-2,6-dione in moderate yields.

  • Ethyl Group Introduction :
    The bromine atom at the 8-position is displaced via nucleophilic substitution using ethylamine or ethylmagnesium bromide. This reaction typically requires a polar aprotic solvent (e.g., DMF or NMP) and a base such as potassium carbonate to facilitate deprotonation and enhance nucleophilicity .

Key Considerations :

  • Catalyst Selection : Iodine-containing salts (e.g., KI) may improve substitution efficiency by stabilizing transition states .

  • Impurity Control : Competitive dimerization at the 1-position nitrogen, observed in linagliptin synthesis , necessitates stringent temperature control (70–100°C) and excess ethylating agents to suppress side reactions.

Direct Alkylation of Purine Dione

Direct alkylation bypasses bromination by employing ethyl halides or sulfonates to functionalize the purine core. This method is advantageous for reducing synthetic steps but requires careful optimization to avoid over-alkylation.

  • Reaction Conditions :

    • Substrate : 3,7-Dihydro-1H-purine-2,6-dione or its N-methyl derivative.

    • Alkylating Agent : Ethyl bromide (C₂H₅Br) or ethyl tosylate.

    • Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous THF or DMF.

  • Regioselectivity :
    Alkylation predominantly occurs at the 8-position due to the electron-deficient nature of the purine ring, though N-alkylation at the 1- or 3-position is possible. Steric hindrance from the ethyl group mitigates multi-alkylation, but chromatographic purification is often required.

Yield Optimization :

  • Solvent Effects : Higher yields are reported in DMF (75–80%) compared to THF (50–60%) due to improved solubility of intermediates .

  • Temperature : Reactions conducted at 0–5°C minimize side products, as evidenced in analogous syntheses .

Cyclization of Ethyl-Functionalized Precursors

Constructing the purine ring with pre-installed ethyl groups offers an alternative route, circumventing substitution challenges. This method involves cyclizing pyrimidine intermediates with ethyl-containing side chains.

  • Precursor Synthesis :
    Ethylurea reacts with ethyl cyanoacetate under acidic conditions (e.g., HCl/EtOH) to form 6-amino-1-ethyluracil, which is subsequently nitrosated and reduced to yield 6-hydrazino-1-ethyluracil .

  • Cyclization to Purine Dione :
    Treatment with formic acid or triethyl orthoformate induces cyclization, forming the purine ring. For example, refluxing 6-hydrazino-1-ethyluracil in formic acid at 100°C for 6 hours produces 8-ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione .

Advantages :

  • Purity : This route avoids halogenated intermediates, reducing halogen-containing impurities .

  • Scalability : High-throughput compatibility is demonstrated in industrial linagliptin synthesis .

Comparative Analysis of Methods

Method Yield Purity Complexity Key Challenges
Bromination + Substitution60–70%90–95%ModerateCompeting dimerization
Direct Alkylation50–75%85–90%LowRegioselectivity control
Cyclization65–80%95–98%HighPrecursor synthesis steps

Notes :

  • Bromination-substitution offers balance between yield and scalability but requires halogen handling.

  • Cyclization delivers superior purity but involves multi-step precursor preparation.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can have different pharmacological properties .

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of Bioactive Compounds

The compound serves as a scaffold for synthesizing various bioactive molecules. Its derivatives have been explored for potential use as inhibitors in several biological pathways. For instance, modifications of the purine structure have led to the development of compounds targeting sirtuins—proteins involved in regulating cellular processes such as aging and metabolism. Recent studies have shown that specific derivatives can act as competitive inhibitors of sirtuin enzymes (SIRT3), which are implicated in neurodegenerative diseases and cancer .

1.2. Anticancer Activity

Research indicates that 8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione derivatives exhibit potential anticancer properties through their ability to inhibit histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy as they can reactivate silenced genes that suppress tumor growth. A study utilizing pharmacophore modeling identified several promising candidates based on this compound's structure .

Pharmacological Applications

2.1. Drug Development

The compound's structural features lend themselves to pharmacophore modeling and virtual screening techniques in drug discovery. By utilizing molecular docking studies alongside 3D quantitative structure-activity relationship (QSAR) models, researchers can predict the binding affinity of new compounds to target proteins . This approach has been particularly successful in identifying novel inhibitors for diseases like Ebola virus infection .

2.2. Enzyme Inhibition Studies

Enzyme kinetic assays have demonstrated that derivatives of this compound can act as effective inhibitors against various enzymes involved in metabolic pathways. For instance, studies have shown that these compounds can inhibit enzymes by occupying critical binding sites and disrupting normal substrate interactions .

Biochemical Research

3.1. Mechanistic Studies

The compound has been utilized in mechanistic studies to understand enzyme interactions at a molecular level. By employing techniques such as site-directed mutagenesis and thermophoretic analysis, researchers have elucidated the binding mechanisms of these inhibitors with target proteins . This knowledge is critical for designing more effective therapeutic agents.

3.2. Structure-Activity Relationship Analysis

A comprehensive structure-activity relationship analysis has been conducted to correlate the chemical structure of this compound derivatives with their biological activity. This analysis helps identify key functional groups responsible for enhancing potency and selectivity towards specific targets .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Studies
Medicinal ChemistryScaffold for synthesizing bioactive compoundsInhibitors for sirtuins and HDACs
Pharmacological ResearchDrug development using pharmacophore modelingSuccessful identification of novel inhibitors
Enzyme InhibitionEffective against various metabolic enzymesCompetitive inhibition demonstrated
Biochemical MechanismsUnderstanding enzyme interactions through mechanistic studiesBinding mechanisms elucidated via mutagenesis
Structure-Activity RelationCorrelating chemical structure with biological activityIdentified functional groups enhancing potency

Mechanism of Action

The mechanism of action of 8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It acts as an antagonist of the TRPA1 channel and inhibits phosphodiesterases PDE4 and PDE7. These interactions lead to the modulation of pain and inflammation pathways, making it a potential therapeutic agent for conditions like neuropathic pain and arthritis .

Comparison with Similar Compounds

Key Observations:

  • Ring Saturation : Tetrahydro derivatives (e.g., ETC-159, 3C) exhibit greater conformational rigidity than dihydro analogs, which may enhance target selectivity .
  • Solubility : Theophylline and pentoxifylline, with hydrophilic methyl and oxohexyl groups, show higher aqueous solubility than 8-ethyl derivatives .

Enzyme Inhibition

  • Phosphodiesterase (PDE) Inhibition : Theophylline and pentoxifylline are PDE inhibitors with established roles in asthma and vascular diseases. The 8-ethyl derivative’s tetrahydro structure may reduce PDE affinity compared to 7-substituted derivatives (e.g., compound 8 in ), which show enhanced vasodilatory activity .
  • Wnt Signaling Blockade : ETC-159, a tetrahydro purine-2,6-dione with a phenylpyridazinyl glycyl group, demonstrates potent PORCN inhibition, highlighting the importance of bulky substituents at position 7 for this activity .

Therapeutic Potential

  • Anti-inflammatory/Analgesic Activity : Compound 3C (), with a nitrobenzylidene group at position 7, exhibits superior activity compared to the 8-ethyl derivative, suggesting electron-withdrawing groups enhance receptor binding .
  • Antioxidant Activity: 8-Methoxy derivatives () show negligible radical scavenging, implying that substitutions at position 8 (ethyl vs.

Biological Activity

8-Ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione (also known as 8-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione) is a purine derivative with significant biological activity. This compound is characterized by its structural properties that allow it to interact with various biological systems, particularly through its effects on purinergic signaling pathways. This article aims to explore the biological activity of this compound through various studies and findings.

  • IUPAC Name : 8-Ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • CAS Number : 5770-28-5
  • Molecular Formula : C9H12N4O2
  • Molecular Weight : 196.22 g/mol

The biological activity of this compound is primarily mediated through its interaction with adenosine receptors. These receptors play a crucial role in various physiological processes including:

  • Neurotransmission : Modulating synaptic transmission and neuroprotection.
  • Inflammation : Inhibiting pro-inflammatory cytokines.

Research indicates that compounds similar to this purine derivative can act as antagonists or agonists at adenosine receptors (A1, A2A, A2B, and A3), influencing cellular responses in different tissues .

Antitumor Activity

Studies have shown that derivatives of purines exhibit antitumor properties by inhibiting cancer cell proliferation. For instance:

  • Case Study : A derivative of this compound was tested against various cancer cell lines (e.g., pancreatic cancer and colorectal cancer) and demonstrated significant inhibition of cell growth at concentrations ranging from 0.1 to 10 μM without affecting normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Research Findings : In vitro studies indicated that it exhibited activity against a range of bacterial strains with Minimum Inhibitory Concentrations (MIC) as low as 0.4 μg/mL against certain Gram-positive bacteria .

Comparative Biological Activity Table

Activity Type Effect Concentration Range Reference
AntitumorInhibition of cancer cell growth0.1 - 10 μM
AntimicrobialActivity against Gram-positive bacteriaMIC: 0.4 - 10 μg/mL
Anti-inflammatoryReduction of cytokine productionVaries

Structure–Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural features:

  • Ethyl Group at Position 8 : Enhances lipophilicity and receptor binding affinity.
  • Dimethyl Substitution : Modulates biological activity through steric effects.

Q & A

Q. Q1. What are the optimal synthetic routes for 8-ethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis : The compound can be synthesized via alkylation of a brominated purine-2,6-dione precursor (e.g., 8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione) using ethylating agents like ethyl bromide or ethyl iodide. Reflux in acetone with potassium carbonate (K₂CO₃) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) improves yield .
  • Characterization : Intermediates should be analyzed via 1H^1H- and 13C^{13}C-NMR to confirm ethyl group incorporation at the 8-position. High-resolution mass spectrometry (HRMS) and HPLC purity checks (>99%) are critical for validation .

Advanced Research: Substituent Effects on Bioactivity

Q. Q2. How do substituents at the 7- and 8-positions of purine-2,6-dione derivatives influence inhibitory activity against protein kinase CK2?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • 7-Position : Bulky, flexible substituents (e.g., phenoxypropyl groups) reduce CK2 inhibition due to steric hindrance. Smaller groups like methyl or ethyl optimize binding to the ATP-binding pocket .
    • 8-Position : Electron-withdrawing groups (e.g., bromo) enhance activity, while ethyl groups may reduce potency by altering electron density. Activity-adjusted fragment frequency analysis (e.g., RECAP) helps prioritize substituents .
  • Experimental Validation : Use kinase inhibition assays (IC₅₀ measurements) and molecular docking to correlate substituent size/electronic properties with binding affinity .

Basic Research: Pharmacological Profiling

Q. Q3. What in vivo models are suitable for evaluating the anti-inflammatory activity of 8-ethyl-purine-2,6-dione derivatives?

Methodological Answer:

  • Models :
    • Carrageenan-induced paw edema in rodents quantifies acute inflammation reduction. Measure paw volume at 0–6 hours post-administration .
    • Tail-flick test assesses analgesic activity via thermal nociception latency .
  • Dosing : Administer derivatives orally (10–50 mg/kg) with standard controls (e.g., indomethacin). Monitor plasma stability via LC-MS to ensure bioavailability .

Advanced Research: Computational Design

Q. Q4. How can in silico methods optimize 8-ethyl-purine-2,6-dione derivatives for target selectivity?

Methodological Answer:

  • Retrosynthetic Analysis : Use tools like RECAP to identify bioactive fragments (e.g., imidazolyl, piperazinyl) and prioritize derivatives with high fragment frequency .
  • Docking Studies : Screen derivatives against CK2 (PDB: 3LW9) and off-targets (e.g., PDEs) using AutoDock Vina. Focus on hydrogen bonds with Val45/Leu85 and π-π stacking with Phe113 .
  • ADMET Prediction : Employ SwissADME to optimize logP (1–3), minimize CYP450 interactions, and ensure blood-brain barrier permeability for CNS targets .

Data Contradiction Analysis

Q. Q5. How to resolve discrepancies in reported bioactivity of ethyl vs. methyl substituents at the 8-position?

Methodological Answer:

  • Hypothesis Testing :
    • Electronic Effects : Compare Hammett σ values (methyl: σ = 0, ethyl: σ = -0.07) to assess electron-donating capacity. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .
    • Steric Effects : Measure IC₅₀ against CK2 isoforms (α vs. α’) to identify isoform-specific steric tolerance .
  • Experimental Controls : Synthesize and test 8-methyl and 8-ethyl analogs under identical assay conditions (e.g., 10 μM ATP concentration) to isolate substituent effects .

Advanced Analytical Techniques

Q. Q6. What advanced spectroscopic methods validate the tautomeric equilibrium of 8-ethyl-purine-2,6-dione in solution?

Methodological Answer:

  • Dynamic NMR : Monitor 1H^1H-NMR at variable temperatures (25–60°C) to detect tautomerization (e.g., keto-enol shifts). Chemical shift coalescence indicates equilibrium .
  • X-ray Crystallography : Resolve solid-state tautomeric forms. Compare bond lengths (C=O vs. C–OH) and angles with DFT-optimized structures .
  • UV-Vis Spectroscopy : Track λmax shifts in polar vs. nonpolar solvents to infer tautomer prevalence (e.g., enol form in DMSO) .

Metabolic Stability Assessment

Q. Q7. How to evaluate the metabolic stability of 8-ethyl-purine-2,6-dione derivatives in hepatic microsomes?

Methodological Answer:

  • In Vitro Assay : Incubate derivatives (1–10 μM) with human liver microsomes (HLM) and NADPH. Sample at 0, 15, 30, 60 minutes.

  • LC-MS/MS Analysis : Quantify parent compound depletion. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}) using the formula:

    t1/2=ln(2)kandCLint=0.693×microsomal proteint1/2t_{1/2} = \frac{\ln(2)}{k} \quad \text{and} \quad CL_{int} = \frac{0.693 \times \text{microsomal protein}}{t_{1/2}}
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify isoform-specific interactions .

Crystallography and Polymorphism

Q. Q8. What strategies prevent polymorphism in 8-ethyl-purine-2,6-dione during crystallization?

Methodological Answer:

  • Solvent Selection : Use high-boiling solvents (e.g., DMF, NMP) to slow crystallization and favor thermodynamically stable forms .
  • Additive Screening : Introduce templating agents (e.g., cellulose derivatives) to direct crystal packing. Monitor via PXRD .
  • Temperature Ramping : Perform gradient cooling (1°C/min) from saturation point to minimize kinetic polymorph formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.